molecular formula C13H17N5O2 B7437030 ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate

ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate

Cat. No. B7437030
M. Wt: 275.31 g/mol
InChI Key: IEPLDEFIXAEKGV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate, also known as EPMC, is a pyrimidine-based compound that has gained attention in the scientific community due to its potential applications in various fields. EPMC belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological activities. In

Scientific Research Applications

Ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has been extensively studied for its potential applications in various fields, such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has shown promising results as an anticancer agent, with its ability to induce apoptosis in cancer cells. ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has also been investigated for its potential use as an antimicrobial agent, with its ability to inhibit the growth of various bacteria and fungi. In addition, ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has been studied for its potential use as an anti-inflammatory agent, with its ability to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death. ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which contributes to the anti-inflammatory activity of ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate.
Biochemical and Physiological Effects:
ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has been shown to have antioxidant activity, with its ability to scavenge free radicals and protect against oxidative stress. At higher concentrations, ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has been shown to induce apoptosis in cancer cells, with its ability to activate the mitochondrial pathway of apoptosis. ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has also been shown to inhibit the growth of various bacteria and fungi, with its ability to disrupt the cell membrane and inhibit the synthesis of cell wall components.

Advantages and Limitations for Lab Experiments

Ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has several advantages for lab experiments, such as its high purity, stability, and solubility in water and organic solvents. ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate is also relatively easy to synthesize, with a high yield and low cost. However, ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate has some limitations for lab experiments, such as its potential toxicity and limited availability. ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate should be handled with care, and appropriate safety precautions should be taken when working with this compound.

Future Directions

There are several future directions for the research and development of ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate. One direction is to investigate the structure-activity relationship of ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate and its analogs, to identify the key structural features that contribute to its pharmacological activities. Another direction is to explore the potential use of ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate as a drug delivery system, with its ability to target specific cells and tissues. ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate can also be modified to improve its pharmacokinetic properties, such as its bioavailability and half-life. In addition, ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate can be further studied for its potential use in other fields, such as material science and catalysis.

Synthesis Methods

The synthesis of ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate involves the reaction of 2-amino-4,6-dimethylpyrimidine with 5-methyl-1H-pyrazole-4-carbaldehyde in the presence of ethyl cyanoacetate. The reaction proceeds via a condensation reaction, followed by a cyclization reaction to form ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate. The yield of ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.

properties

IUPAC Name

ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-4-20-13(19)11-5-12(17-9(3)16-11)14-6-10-7-15-18-8(10)2/h5,7H,4,6H2,1-3H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPLDEFIXAEKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)C)NCC2=C(NN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate

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